3-(Trifluoromethoxy)phenol
CAS No.: 827-99-6
Cat. No.: VC21145002
Molecular Formula: C7H5F3O2
Molecular Weight: 178.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 827-99-6 |
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Molecular Formula | C7H5F3O2 |
Molecular Weight | 178.11 g/mol |
IUPAC Name | 3-(trifluoromethoxy)phenol |
Standard InChI | InChI=1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H |
Standard InChI Key | UWLJERQTLRORJN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OC(F)(F)F)O |
Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)O |
Chemical Identity and Properties
3-(Trifluoromethoxy)phenol, also known as α,α,α-Trifluoro-3-hydroxyanisole, is a key fluorinated aromatic compound with significant relevance in organic chemistry and pharmaceutical research. The compound is characterized by a phenol ring structure with a trifluoromethoxy (-OCF3) substituent at the meta position relative to the hydroxyl group.
Basic Identification
3-(Trifluoromethoxy)phenol is identified by the CAS registry number 827-99-6 and has a molecular formula of C7H5F3O2 . The compound has a molecular weight of 178.11 g/mol, making it a relatively small organic molecule that can participate in various chemical transformations . Its IUPAC name is 3-(trifluoromethoxy)phenol, which systematically describes its chemical structure .
Physical Properties
The physical properties of 3-(Trifluoromethoxy)phenol provide important insights into its behavior and potential applications. The compound exists as a liquid at room temperature with a density of approximately 1.37 g/cm³ at 20°C . This relatively high density is characteristic of fluorinated organic compounds, reflecting the contribution of the heavy fluorine atoms to the molecule's mass.
The compound has a melting point of 84°C and a boiling point range of 68-69°C at 12 mm Hg pressure . This indicates that the compound has relatively strong intermolecular forces, likely due to hydrogen bonding through the phenolic hydroxyl group. The refractive index of the compound is 1.4460, which is useful for its identification and purity assessment .
Structural Characteristics and Identifiers
For research and database purposes, 3-(Trifluoromethoxy)phenol can be identified using several structural identifiers. The InChI (International Chemical Identifier) code for the compound is 1S/C7H5F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H, which encodes its structural information in a machine-readable format . Similarly, its InChI key is UWLJERQTLRORJN-UHFFFAOYSA-N, providing a fixed-length identifier that is easier to handle in databases and search engines .
The structural arrangement of 3-(Trifluoromethoxy)phenol features a benzene ring with a hydroxyl group and a trifluoromethoxy group positioned meta to each other. This particular substitution pattern influences its reactivity, especially in electrophilic aromatic substitution reactions, where the hydroxyl group activates the ring while the trifluoromethoxy group has a moderate deactivating effect.
Comparative Physical Properties
The following table summarizes the key physical properties of 3-(Trifluoromethoxy)phenol, providing a consolidated reference for researchers and practitioners:
Synthesis and Preparation Methods
The synthesis of 3-(Trifluoromethoxy)phenol involves specialized techniques due to the presence of the trifluoromethoxy group, which requires careful handling and specific reaction conditions. While direct information on the synthesis of this particular compound is limited in the provided search results, inferences can be made based on general principles of fluorinated compound synthesis and related patent information.
Chemical Reactivity and Structure-Activity Relationships
The chemical behavior of 3-(Trifluoromethoxy)phenol is significantly influenced by both the hydroxyl group and the trifluoromethoxy substituent, creating a compound with distinctive reactivity patterns.
Influence of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is an electron-withdrawing substituent that affects the electron density distribution across the aromatic ring. This electronic effect has several important consequences:
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The -OCF3 group reduces the electron density at the meta and para positions through inductive withdrawal
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It moderately deactivates the aromatic ring toward electrophilic aromatic substitution
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The high electronegativity of fluorine creates a dipole moment that influences intermolecular interactions
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The presence of fluorine atoms increases the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes
These properties make trifluoromethoxy-substituted compounds particularly valuable in pharmaceutical and agrochemical applications, where controlled lipophilicity and metabolic stability are desirable characteristics.
Hydroxyl Group Reactivity
The phenolic hydroxyl group in 3-(Trifluoromethoxy)phenol serves as a key reactive site that can participate in various chemical transformations:
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Acid-base reactions: The hydroxyl proton can be abstracted by bases to form the corresponding phenolate anion
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Esterification: Reaction with acid chlorides or anhydrides to form esters
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Etherification: Formation of ethers through reaction with alkyl halides under basic conditions
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Hydrogen bonding: The hydroxyl group can form hydrogen bonds with appropriate acceptors
The hydroxyl group also activates the aromatic ring toward electrophilic substitution, particularly at the ortho and para positions, though this activation is partially countered by the deactivating effect of the trifluoromethoxy group.
Analytical Methods and Characterization
Proper identification and purity assessment of 3-(Trifluoromethoxy)phenol are essential for research and industrial applications. Several analytical techniques can be employed for this purpose.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for characterizing fluorinated compounds. For 3-(Trifluoromethoxy)phenol:
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¹H NMR would show characteristic aromatic proton signals, with the pattern reflecting the meta-substitution pattern
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¹⁹F NMR would display a distinctive signal for the trifluoromethoxy group
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¹³C NMR would reveal the carbon framework, with characteristic splitting patterns due to C-F coupling
Infrared (IR) spectroscopy would show characteristic bands for the hydroxyl group (~3400 cm⁻¹) and the C-F stretching vibrations (~1100-1300 cm⁻¹).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed for purity assessment and quantitative analysis of 3-(Trifluoromethoxy)phenol. The refractive index value of 1.4460 can serve as an additional parameter for purity confirmation .
Physical Constants for Identification
Several physical properties can be used for identifying 3-(Trifluoromethoxy)phenol:
These parameters, particularly when used in combination, provide reliable means for confirming the identity and purity of the compound.
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